

# Identity of "AT-127" Unclear in Scientific and Clinical Databases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AT-127    |           |
| Cat. No.:            | B11931660 | Get Quote |

Initial investigations to gather data for a comparative analysis of "AT-127" have revealed that this designation does not correspond to a distinct, publicly documented drug candidate in clinical trials. Searches across scientific and clinical trial databases have yielded ambiguous and varied references, preventing the compilation of the requested comparison guide.

The term "AT-127" has appeared in several unrelated contexts:

- As a Clinical Trial Acronym: The most prominent mention is "RELATIVITY-127," a Phase 3 clinical trial (NCT05625399) investigating a fixed-dose combination of nivolumab and relatlimab for metastatic or unresectable melanoma.[1][2] In this instance, "127" is part of the trial's identifier and not the name of the therapeutic agent itself.
- As a Phosphorylation Site: In molecular biology research, "Ser-127" refers to a specific serine residue at position 127 on the Yes-associated protein 1 (YAP1), a protein involved in cell growth and proliferation.[3] This is a biological marker and not a pharmaceutical compound.
- As a Citation Number: In various research papers, "[4]" is used as a numerical citation to reference other scientific literature.

Due to the lack of a clear and singular identity for a therapeutic agent designated "AT-127," it is not possible to proceed with the requested comparative analysis, including the summary of clinical trial data, experimental protocols, and visualizations of its mechanism of action.



Further clarification on the specific drug or compound of interest is required to fulfill the request. Researchers and drug development professionals seeking information are advised to verify the precise name and any alternative identifiers of the therapeutic agent in question.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. RELATIVITY-127 Victorian Cancer Trials Link [trials.cancervic.org.au]
- 2. anzctr.org.au [anzctr.org.au]
- 3. Androgen attenuates the inactivating phospho—Ser-127 modification of yes-associated protein 1 (YAP1) and promotes YAP1 nuclear abundance and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Alpha-1 Antitrypsin Binding Partners for Immune Regulation and Potential Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Identity of "AT-127" Unclear in Scientific and Clinical Databases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11931660#at-127-clinical-trial-results-and-analysis-if-applicable]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com